molecular formula C13H13NO4 B11862886 Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate CAS No. 84139-04-8

Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate

Cat. No.: B11862886
CAS No.: 84139-04-8
M. Wt: 247.25 g/mol
InChI Key: XADONIFRRARJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole scaffold, a fused tricyclic structure incorporating both indole and dioxine motifs . This specific molecular framework is recognized for its potential in pharmaceutical applications. Research into structurally related compounds, particularly those within the tambjamine chemotype, has demonstrated potent and multistage antimalarial activity, showing efficacy against liver, asexual blood, and sexual blood stages of the Plasmodium parasite . The mechanism of action for this class of compounds is believed to be distinct from current antimalarials like artemisinin and chloroquine, as suggested by a lack of cross-resistance in drug-resistant strains, making it a valuable scaffold for overcoming treatment resistance . The ethyl carboxylate moiety in the 7-position is a common functional group that can influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in lead optimization programs . This compound is intended for use in research applications, including but not limited to, the synthesis of novel bioactive molecules, as a building block in heterocyclic chemistry, and for investigating new mechanisms of action in infectious diseases and oncology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

84139-04-8

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-16-13(15)10-5-8-6-11-12(7-9(8)14-10)18-4-3-17-11/h5-7,14H,2-4H2,1H3

InChI Key

XADONIFRRARJLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2N1)OCCO3

Origin of Product

United States

Preparation Methods

Ugi-Tetrazole Four-Component Reaction (UT-4CR) Adaptations

The UT-4CR, as demonstrated in indole syntheses, provides a robust framework for constructing tetrazole-substituted indoles. While the target compound lacks a tetrazole group, analogous protocols can be adapted:

  • Reagents : Substituted anilines, 2,2-dimethoxyacetaldehyde, ethyl glyoxylate (for the ester group), and isocyanides.

  • Mechanism : Condensation of the aniline with 2,2-dimethoxyacetaldehyde forms a Schiff base, which undergoes nucleophilic attack by the isocyanide. Subsequent [4+1] cycloaddition with TMSN₃ yields a tetrazole intermediate.

  • Modification : Replacing TMSN₃ with ethyl glyoxylate introduces the ester moiety at position 7. Acidic cyclization (e.g., methanesulfonic acid at 70°C) then forms the dioxino-indole core.

Key Data :

ParameterValue
Yield (UT-4CR step)65–91%
Cyclization Temp.70°C
Reaction Time0.5–2 h

Sequential Cyclization-Functionalization Approaches

Fischer Indole Synthesis with Dioxane Precursors

Fischer indole synthesis, modified for dioxane integration, involves:

  • Phenylhydrazine Formation : Reacting 3,4-dihydroxyaniline with ethyl glyoxylate to form a hydrazone.

  • Cyclization : Heating in acidic media (HCl/EtOH) induces cyclization, forming the indole core.

  • Dioxane Ring Closure : Treating with 1,2-dibromoethane and K₂CO₃ in DMF facilitates Williamson ether synthesis to form the dioxane ring.

Optimization Challenges :

  • Regioselectivity : Electron-donating groups on the aniline direct cyclization to the desired position.

  • Ester Stability : Ethyl esters may hydrolyze under acidic conditions; neutral pH buffers are recommended post-cyclization.

Green Chemistry Considerations

Solvent and Catalyst Optimization

  • Solvents : MeOH/H₂O mixtures reduce environmental impact.

  • Catalysts : ZnCl₂ or methanesulfonic acid enhance cyclization efficiency without side reactions.

Atom Economy Comparison :

MethodAtom EconomyE-Factor
UT-4CR Adapted78%2.1
Fischer-Williamson65%3.8

Scalability and Industrial Feasibility

Gram-Scale Synthesis

  • UT-4CR Adaptation : 10 mmol scale yields 4.15 g (97%) of intermediate.

  • One-Pot Procedures : Eliminate intermediate purification, improving throughput (49% yield for analogous compounds).

Structural Characterization

Spectroscopic Validation

  • ¹H NMR : Expected signals include δ 9.98 (s, 1H, aldehyde), δ 4.35 (q, 2H, ester -CH₂), δ 1.38 (t, 3H, ester -CH₃).

  • MS (ESI+) : m/z 274.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

Biological Activities

Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate has been investigated for various biological properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound shows potential as a free radical scavenger, which is crucial in combating oxidative stress-related diseases.
  • Anticancer Potential : Preliminary research suggests that it may possess anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation across various cancer cell lines .

Case Studies and Research Findings

A number of studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies :
    • In vitro evaluations demonstrated that the compound can effectively inhibit the growth of human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and apoptosis induction .
  • Antimicrobial Efficacy :
    • Comparative studies showed that this compound exhibits inhibition zones comparable to standard antibiotics like gentamicin against specific bacterial strains .
  • Structure-Activity Relationship Analysis :
    • Research has revealed that modifications to the indole or dioxin moieties can significantly enhance biological activity. For instance, halogenated derivatives demonstrated improved antimicrobial effects compared to non-halogenated counterparts .

Mechanism of Action

The mechanism of action of Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Ethyl Indole-2-carboxylate

Structure : Ethyl indole-2-carboxylate lacks the fused dioxane ring but shares the ethyl ester functional group.
Key Differences :

  • Melting Point: Ethyl indole-2-carboxylate derivatives (e.g., Indole-5-carboxylic acid) exhibit higher melting points (232–234°C) due to stronger intermolecular hydrogen bonding in carboxylic acids . The ester group in the target compound likely reduces melting temperature, though specific data are unavailable. Applications: Ethyl indole-2-carboxylate is often used as a synthetic intermediate, whereas the dioxinoindole analog may offer enhanced stability for drug development .

Dihydroisoquinoline Carboxylates (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)

Structure: These compounds feature a tetrahydroisoquinoline core with methoxy and methyl substituents, differing from the indole-dioxane system. Key Differences:

  • Electronic Effects: Methoxy groups in dihydroisoquinolines increase electron density, altering reactivity in nucleophilic substitutions compared to the dioxinoindole’s oxygen-rich ring .
  • Biological Activity: Isoquinoline derivatives are associated with antitumor and antimalarial activities, while indole-dioxane systems may target neurological pathways due to structural mimicry of neurotransmitters .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Structure : A carboxylic acid derivative with chloro and methyl substituents on the indole ring.
Key Differences :

  • Acid vs. Ester : The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic ethyl ester in the target compound. This affects membrane permeability and metabolic stability .
  • Substituent Effects: The chloro group in position 7 may enhance electrophilic reactivity, while the dioxinoindole’s ether linkages favor oxidative stability .

Naphtoindole Derivatives (e.g., 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole)

Structure : These compounds feature a fused naphthalene-indole system with ethoxycarbonyl and acetoxy groups.
Key Differences :

  • Ring Size and Complexity: The larger naphthalene ring increases molecular weight (~100–150 g/mol higher) and may reduce solubility compared to the dioxinoindole .
  • Functional Groups : The acetoxy group in naphtoindoles introduces labile ester bonds, whereas the dioxane ring in the target compound provides hydrolytic stability .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Notable Properties
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate Indole + 1,4-dioxane Ethyl ester High rigidity, moderate lipophilicity
Ethyl indole-2-carboxylate Indole Ethyl ester Lower rigidity, higher mp (carboxylic acid analogs: 232–234°C)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Isoquinoline Methoxy, methyl, ethyl ester Electron-rich, antitumor applications
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Carboxylic acid, chloro, methyl Polar, reactive electrophile
5-Ethoxycarbonyl-7-acetoxy-dihydronaphtoindole Naphthalene-indole Ethoxycarbonyl, acetoxy High molecular weight, labile esters

Research Findings and Implications

  • Synthetic Utility: this compound’s fused ring system offers a versatile scaffold for derivatization, particularly in kinase inhibitor design .
  • Biological Performance: Compared to isoquinoline analogs, the dioxinoindole’s oxygen atoms may improve water solubility, addressing a common limitation in CNS-targeting drugs .
  • Safety Profile : Unlike 7-chloro-3-methylindole-2-carboxylic acid (classified as hazardous for inhalation ), the ethyl ester derivative is likely safer for handling due to reduced volatility.

Biological Activity

Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₈N₂O₆ and a molecular weight of 346.35 g/mol. The compound features a unique dioxin ring system fused with an indole structure, which contributes to its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. It has been compared with other indole derivatives known for their antibacterial and antifungal activities .
  • Anticancer Potential : The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Its ability to inhibit specific enzymes or alter cellular signaling pathways is under investigation.
  • Neuroprotective Effects : this compound may have neuroprotective properties that warrant further exploration in the context of neurodegenerative diseases .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest the following potential mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction processes.
  • Protein Binding : It can bind to proteins or receptors, influencing their activity and potentially leading to altered cellular responses.

Synthesis Methods

Several synthetic routes have been reported for this compound. Common methods include:

  • Cyclization Reactions : The synthesis typically involves cyclization of appropriate precursors under controlled conditions using catalysts such as CaCl₂. This approach is crucial for achieving high yield and purity of the final product .

Case Studies

A few notable studies highlight the biological activity of this compound:

  • Antibacterial Activity : In vitro tests demonstrated that derivatives of the compound exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Studies : Research involving cell lines showed that the compound could inhibit proliferation in certain cancer cells. Further studies are needed to explore its efficacy and safety profiles in vivo.

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, the following table summarizes key structural features and properties:

Compound NameStructural FeaturesUnique Properties
Ethyl 8-(3-(1,3-dioxoisoindolin-2-yl)propyl)Contains isoindoline structurePotentially different biological activity
6H-[1,4]dioxino[2,3-f]indoleLacks carboxylate groupSimpler structure with less reactivity
Indole derivativesVarious substitutions on indole ringDiverse biological activities depending on substitutions

This comparative analysis highlights how this compound stands out due to its complex structure and potential applications in medicinal chemistry.

Q & A

What are the common synthetic routes for Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves cyclization of indole precursors with furan or dioxane-forming reagents. A key method employs potassium carbonate as a base in refluxing acetone or ethanol to facilitate ring closure . Temperature control (80–100°C) and reaction time (6–12 hours) are critical for yield optimization. For example, cyclization of ethyl 3-chloro-indole derivatives with 1,2-diols under acidic conditions generates the fused dioxane ring, with yields improved by slow addition of reagents to minimize side reactions . Solvent polarity also influences reaction efficiency: polar aprotic solvents like DMF enhance nucleophilic substitution rates .

How do structural modifications at the 3- and 6-positions influence the compound’s biological activity?

Advanced Research Question
Substituents at the 3- and 6-positions significantly alter pharmacological properties. Chlorination at the 3-position (e.g., Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate) enhances anticancer activity by increasing electrophilicity, enabling stronger interactions with DNA or enzyme active sites . Fluorination at the 4-position (as in Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate) improves metabolic stability due to reduced oxidative metabolism . Comparative studies using in vitro assays (e.g., MTT on neuroblastoma cells) show that halogenated derivatives exhibit 2–3-fold higher cytotoxicity than non-halogenated analogs .

What spectroscopic and crystallographic techniques are employed to confirm the compound’s structure and purity?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the fused dioxane-indole system, with characteristic shifts for the ester carbonyl (δ 165–170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 261.0732 for C₁₃H₁₃NO₄). Single-crystal X-ray diffraction confirms the bicyclic framework, with bond angles and torsional parameters matching density functional theory (DFT) calculations . Purity is assessed via HPLC (≥95% by area normalization) using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from variations in assay conditions. For example, IC₅₀ values against cancer cell lines depend on incubation time (48 vs. 72 hours), serum concentration in media, and cell passage number . To address this, standardize protocols using guidelines like the NIH’s Assay Guidance Manual. Additionally, cross-validate results with orthogonal assays: apoptosis (Annexin V staining) versus proliferation (BrdU incorporation) to confirm mechanisms . Meta-analyses of dose-response curves and Hill slopes can identify outliers due to assay sensitivity limits .

What role does the fused dioxane ring play in the compound’s reactivity during substitution reactions?

Advanced Research Question
The dioxane ring’s electron-donating oxygen atoms increase electron density at the indole C3 position, making it susceptible to electrophilic substitution (e.g., nitration or bromination) . In nucleophilic aromatic substitution, the fused ring stabilizes transition states via resonance, enabling reactions with amines or thiols at milder conditions (e.g., 50°C vs. 80°C for non-fused indoles) . The rigidity of the dioxane moiety also restricts rotational freedom, favoring regioselective reactions at the 7-carboxylate group .

What computational methods are used to predict the compound’s binding modes with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model interactions with targets like kinases or GPCRs. The compound’s planar indole core aligns with hydrophobic pockets, while the ester group forms hydrogen bonds with catalytic residues (e.g., Lys123 in EGFR kinase) . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications, guiding rational design . Pharmacophore mapping identifies critical features (e.g., hydrogen bond acceptors at the dioxane oxygen) for activity .

How does solvent choice impact the compound’s stability during long-term storage?

Basic Research Question
Polar solvents (e.g., DMSO) accelerate hydrolysis of the ethyl ester group, reducing shelf life. Stability studies show ≥90% purity retention after 6 months when stored in anhydrous dichloromethane at −20°C . Accelerated degradation tests (40°C/75% RH) coupled with LC-MS identify major degradation products (e.g., carboxylic acid derivatives) . For aqueous solutions, buffering at pH 6–7 (PBS) minimizes ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.